2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide is a complex organic compound featuring a trifluoromethyl group attached to a benzo[d]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide typically involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route, optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the inhibition of specific enzymes or modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-trifluoromethyl benzimidazoles
- 2-trifluoromethyl benzoxazoles
- 2-trifluoromethyl benzothiazoles
Uniqueness
Compared to these similar compounds, 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a benzo[d]thiazole ring.
Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-12(13-7-4-3-5-8-13)23-16(26)11-25(2)18-24-17-14(19(20,21)22)9-6-10-15(17)27-18/h3-10,12H,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSYFBSBHZQFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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